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Compound of Interest

Compound Name: GSK6853

Cat. No.: B607858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK6853, a potent and selective inhibitor of

the BRPF1 bromodomain, with alternative compounds. It includes supporting experimental

data, detailed methodologies for key experiments, and visualizations of the relevant signaling

pathway and experimental workflows to aid in the comprehensive evaluation of GSK6853 for

research and drug development purposes.

Introduction to GSK6853 and BRPF1
GSK6853 is a chemical probe distinguished by its high potency and selectivity for the

bromodomain of BRPF1 (Bromodomain and PHD Finger-containing Protein 1).[1][2] BRPF1 is

a crucial scaffolding protein that plays a pivotal role in the assembly and function of histone

acetyltransferase (HAT) complexes, particularly the MOZ/MORF and HBO1 complexes.[2][3][4]

These complexes are instrumental in the acetylation of histone H3, a key epigenetic

modification that regulates gene transcription.[3][5] Dysregulation of BRPF1 and its associated

HAT complexes has been implicated in various diseases, including cancer, making it a

compelling therapeutic target.[2][6][7] GSK6853 acts by binding to the BRPF1 bromodomain,

thereby preventing its interaction with acetylated histones and disrupting the downstream

signaling pathways.[3]
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The efficacy of GSK6853 can be benchmarked against other known BRPF1 inhibitors. The

following table summarizes the key quantitative data for GSK6853 and its alternatives,

highlighting differences in potency and selectivity.

Compound Target(s)

BRPF1
Potency
(IC50/pIC50/
Kd)

Selectivity
Cellular
Potency
(IC50)

Reference(s
)

GSK6853 BRPF1

pIC50 = 8.1

(TR-FRET);

pKd = 9.5

(BROMOsca

n)[2][8][9]

>1600-fold

over other

bromodomain

s[1][2][9]

20 nM

(NanoBRET)

[3][10][11]

[1][2][3][8][9]

[10][11]

GSK5959 BRPF1
pIC50 = 7.1;

pKd = 8.0[2]

90-fold over

BRPF2;

>500-fold

over BET

family[2][9]

[12]

Micromolar

activity[12]
[2][9][12]

PFI-4 BRPF1B

IC50 = 172

nM

(ALPHAscree

n)[2]

Selective for

BRPF1B
- [2]

OF-1
Pan-BRPF,

TRIM24

IC50 = 1.2

µM

(BRPF1B);

Kd = 100 nM

(BRPF1B)[1]

[8]

Pan-BRPF

inhibitor
- [1][8]

NI-57 Pan-BRPF

IC50 = 114

nM

(ALPHAscree

n)[2]

Pan-BRPF

inhibitor
- [2]
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Experimental Protocols for On-Target Validation
Confirming the on-target effects of GSK6853 in a cellular context is critical. The following are

detailed methodologies for key experiments used to validate its engagement with BRPF1.

NanoBRET™ Cellular Target Engagement Assay
This assay quantitatively measures the binding of GSK6853 to BRPF1 in live cells.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a

NanoLuc® luciferase-tagged BRPF1 (donor) and a cell-permeable fluorescent tracer that binds

to the BRPF1 bromodomain (acceptor). When GSK6853 is introduced, it competes with the

tracer for binding to BRPF1, leading to a dose-dependent decrease in the BRET signal.

Protocol:

Cell Culture and Transfection:

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

Cells are transiently transfected with a vector encoding for BRPF1 fused to NanoLuc®

luciferase using a suitable transfection reagent.

Assay Preparation:

18-24 hours post-transfection, cells are harvested, washed, and resuspended in Opti-

MEM.

Cell density is adjusted to 2 x 10^5 cells/mL.

Compound Treatment:

A serial dilution of GSK6853 or a negative control (e.g., GSK9311) is prepared.

The fluorescent tracer is added to the cells at a fixed concentration.
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The cell suspension is then dispensed into a 96-well plate, followed by the addition of the

compound dilutions.

BRET Measurement:

The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator.

NanoBRET™ Nano-Glo® Substrate is added to the wells.

The plate is read immediately on a luminometer capable of measuring donor (460 nm) and

acceptor (617 nm) emission wavelengths.

Data Analysis:

The BRET ratio is calculated (Acceptor Emission / Donor Emission).

The data is normalized to controls (no inhibitor and no tracer).

IC50 values are determined by fitting the data to a dose-response curve.

Chemoproteomic Competition Binding Assay
This method confirms the direct binding of GSK6853 to endogenous BRPF1 within a complex

cellular lysate.

Principle: A biotinylated, broad-spectrum bromodomain inhibitor is immobilized on beads to

capture bromodomain-containing proteins from a cell lysate. The ability of GSK6853 to

compete for binding to BRPF1 is then assessed by measuring the amount of BRPF1 pulled

down in the presence of increasing concentrations of the inhibitor.

Protocol:

Cell Lysis:

HUT-78 or other suitable cells are harvested and lysed to prepare a whole-cell extract.

Competition Binding:
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The cell lysate is pre-incubated with varying concentrations of GSK6853 or a vehicle

control.

An immobilized broad-spectrum bromodomain inhibitor (e.g., on streptavidin beads) is

then added to the lysate.

The mixture is incubated to allow for competitive binding.

Pulldown and Washing:

The beads are washed to remove non-specifically bound proteins.

Elution and Detection:

The captured proteins are eluted from the beads.

The amount of BRPF1 in the eluate is quantified by Western blotting or mass

spectrometry.

Data Analysis:

The signal for BRPF1 is quantified and normalized to the vehicle control.

The pIC50 value is determined by plotting the percentage of BRPF1 binding against the

log concentration of GSK6853.

Visualizing the Molecular Landscape
To better understand the context in which GSK6853 functions, the following diagrams illustrate

the BRPF1 signaling pathway and the experimental workflows.

BRPF1 Signaling Pathway
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Caption: BRPF1 as a scaffold in HAT complexes, leading to gene transcription.

Experimental Workflow: NanoBRET™ Assay
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Caption: Workflow for the NanoBRET™ cellular target engagement assay.
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Experimental Workflow: Chemoproteomics
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Caption: Workflow for the chemoproteomic competition binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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